(2-Chloro-4-piperidinophenyl)methanol
Description
(2-Chloro-4-piperidinophenyl)methanol (CAS: 1135282-96-0) is a synthetic organic compound featuring a piperidine ring substituted with a chlorinated phenyl group and a methanol moiety. This structure positions it as a versatile intermediate in pharmaceutical and chemical synthesis, particularly in the development of bioactive molecules targeting neurological or antimicrobial pathways.
Properties
IUPAC Name |
(2-chloro-4-piperidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOLNWXZPRYAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270841 | |
| Record name | 2-Chloro-4-(1-piperidinyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-96-0 | |
| Record name | 2-Chloro-4-(1-piperidinyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(1-piperidinyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-piperidinophenyl)methanol typically involves the reaction of 2-chlorobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-piperidinophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
(2-Chloro-4-piperidinophenyl)methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-piperidinophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of (2-Chloro-4-piperidinophenyl)methanol
Substituent Effects on Properties
Electronic and Steric Influences
- Chlorine vs. However, chlorine’s larger atomic radius introduces steric hindrance, which may reduce metabolic degradation .
- Methyl vs. Chlorobenzyl: The methyl group in (2-methylphenyl)(piperidin-4-yl)methanol HCl increases hydrophobicity, favoring membrane permeability, whereas chlorobenzyl groups (e.g., in ) enhance electrophilicity, impacting reactivity in cross-coupling reactions.
Biological Activity
Overview
(2-Chloro-4-piperidinophenyl)methanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H16ClN
- Molecular Weight : 235.73 g/mol
- CAS Number : 1020054-92-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate signaling pathways that are crucial for cellular function.
- Enzyme Inhibition : The piperidine moiety is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered metabolic processes within cells.
- Receptor Binding : The chlorophenyl group may enhance the binding affinity of the compound to specific receptors, influencing physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways .
| Type of Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Effective against resistant strains | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study involving various bacterial strains highlighted the compound's ability to inhibit growth effectively. The minimum inhibitory concentration (MIC) was determined, showing promising results compared to standard antibiotics.
-
Case Study on Cancer Cell Lines :
- Research conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death. The study utilized flow cytometry to assess apoptosis levels, confirming the compound's potential as an anticancer agent.
Therapeutic Potential
Given its biological activities, this compound holds promise as a lead compound for drug development. Its dual action against microbial pathogens and cancer cells positions it as a candidate for further research in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
